molecular formula C15H12O B12556386 4-(1H-Inden-2-yl)phenol CAS No. 142363-96-0

4-(1H-Inden-2-yl)phenol

Cat. No.: B12556386
CAS No.: 142363-96-0
M. Wt: 208.25 g/mol
InChI Key: RABSNCGVQPGNDK-UHFFFAOYSA-N
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Description

4-(1H-Inden-2-yl)phenol is an organic compound that features a phenol group attached to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Inden-2-yl)phenol typically involves the reaction of indene with phenol under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where indene is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Inden-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(1H-Inden-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1H-Inden-2-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The indene moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

    4-(1H-Indol-2-yl)phenol: Similar structure but with an indole moiety instead of indene.

    4-(1H-Benzimidazol-2-yl)phenol: Contains a benzimidazole ring instead of indene.

    4-(1H-Imidazol-1-yl)phenol: Features an imidazole ring in place of indene.

Uniqueness: 4-(1H-Inden-2-yl)phenol is unique due to the presence of the indene moiety, which imparts distinct chemical and biological properties compared to its analogs

Properties

CAS No.

142363-96-0

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

4-(1H-inden-2-yl)phenol

InChI

InChI=1S/C15H12O/c16-15-7-5-11(6-8-15)14-9-12-3-1-2-4-13(12)10-14/h1-9,16H,10H2

InChI Key

RABSNCGVQPGNDK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=C1C3=CC=C(C=C3)O

Origin of Product

United States

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